molecular formula C8H14N2O2 B12799297 1,2-Cyclohexanedicarboxamide CAS No. 70925-11-0

1,2-Cyclohexanedicarboxamide

Cat. No.: B12799297
CAS No.: 70925-11-0
M. Wt: 170.21 g/mol
InChI Key: LGFUGDIGUMLNBI-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedicarboxamide: is an organic compound with the molecular formula C8H14N2O2 . It is a derivative of cyclohexane, where two carboxamide groups are attached to the first and second carbon atoms of the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedicarboxamide can be synthesized through the amidation of 1,2-cyclohexanedicarboxylic acid. The reaction typically involves the use of ammonia or primary amines in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,2-cyclohexanedicarboxylic acid.

    Reduction: Reduction of the amide groups can yield the corresponding amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: 1,2-Cyclohexanedicarboxylic acid.

    Reduction: 1,2-Diaminocyclohexane.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

1,2-Cyclohexanedicarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-cyclohexanedicarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

    1,4-Cyclohexanedicarboxamide: Similar structure but with carboxamide groups on the first and fourth carbon atoms.

    1,2-Cyclohexanedicarboxylic acid: The acid form of the compound.

    1,2-Diaminocyclohexane: The reduced form of the compound.

Uniqueness: 1,2-Cyclohexanedicarboxamide is unique due to its specific placement of carboxamide groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

70925-11-0

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

cyclohexane-1,2-dicarboxamide

InChI

InChI=1S/C8H14N2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12)

InChI Key

LGFUGDIGUMLNBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)N

Origin of Product

United States

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